1,2-Oxathiolane

heterocyclic chemistry synthetic methodology medicinal chemistry

1,2-Oxathiolane (CAS 5684-29-7) is a saturated five-membered heterocyclic compound belonging to the oxathiolane class, characterized by a ring structure containing one sulfur and one oxygen atom in adjacent positions. Its molecular formula is C3H6OS with a molecular weight of 90.14 g/mol.

Molecular Formula C3H6OS
Molecular Weight 90.15 g/mol
CAS No. 5684-29-7
Cat. No. B15487274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Oxathiolane
CAS5684-29-7
Molecular FormulaC3H6OS
Molecular Weight90.15 g/mol
Structural Identifiers
SMILESC1COSC1
InChIInChI=1S/C3H6OS/c1-2-4-5-3-1/h1-3H2
InChIKeyOOFGXDQWDNJDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Oxathiolane (CAS 5684-29-7): Technical Overview and Procurement-Relevant Distinctions


1,2-Oxathiolane (CAS 5684-29-7) is a saturated five-membered heterocyclic compound belonging to the oxathiolane class, characterized by a ring structure containing one sulfur and one oxygen atom in adjacent positions. Its molecular formula is C3H6OS with a molecular weight of 90.14 g/mol [1]. Unlike its isomeric counterpart 1,3-oxathiolane, which has non-adjacent S and O atoms and extensive literature precedent in antiviral nucleoside synthesis, 1,2-oxathiolane and its derivatives remain significantly less explored in the scientific literature [2]. This structural distinction—adjacent versus non-adjacent heteroatom positioning—directly influences the compound‘s reactivity profile, synthetic accessibility, and the specific research niches where it offers differentiation.

Why 1,2-Oxathiolane Cannot Be Interchanged with 1,3-Oxathiolane or Other Sultones


The isomeric 1,3-oxathiolane ring system, with its non-adjacent sulfur and oxygen atoms, serves as the foundational core for clinically validated nucleoside reverse transcriptase inhibitors including lamivudine (3TC) and emtricitabine (FTC) [1]. In contrast, 1,2-oxathiolane, bearing adjacent S and O atoms, exhibits distinct ring strain and electronic properties that preclude simple substitution in established synthetic routes [2]. The formation of the sulfur-oxygen bond in the 1,2-oxathiolane framework is synthetically less trivial than ring closure for 1,3-oxathiolane, requiring specialized methodologies such as pyrolysis of S-phthalimide derivatives [3]. These fundamental differences in both synthetic accessibility and reactivity mean that procurement decisions for a specific oxathiolane isomer are non-interchangeable; selecting the incorrect isomer will not yield the intended chemical or biological outcome in target applications.

1,2-Oxathiolane: Quantitative Comparative Evidence for Informed Scientific Procurement


Literature Precedent and Research Maturity: 1,2-Oxathiolane vs. 1,3-Oxathiolane

In contrast to the well-developed area of 1,3-oxathiolanes, 1,2-oxathiolane and its derivatives are not prevalent in the literature [1]. The parent 1,2-oxathiolane has been detected in solution, while a bulky derivative has been characterized by X-ray crystallography, but systematic studies remain sparse relative to the extensively documented 1,3-oxathiolane scaffold used in lamivudine and emtricitabine synthesis [2][3].

heterocyclic chemistry synthetic methodology medicinal chemistry

Synthetic Accessibility: Ring-Closure Difficulty for 1,2-Oxathiolane vs. 1,3-Oxathiolane

The formation of the sulfur-oxygen bond in 1,2-oxathiolane is less trivial than the ring closure for 1,3-oxathiolane [1]. One established synthetic approach involves the pyrolysis of the S-phthalimide of 3-mercapto-1-propanol, a specialized methodology not required for the more accessible 1,3-oxathiolane framework [2].

organic synthesis heterocycle construction S-O bond formation

Hydrolytic Stability: 1,2-Oxathiolane 2,2-Dioxide vs. Parent 1,2-Oxathiolane

1,2-Oxathiolane 2,2-dioxide (1,3-propane sultone, CAS 1120-71-4) undergoes rapid hydrolysis in water to yield 3-hydroxy-1-propanesulfonic acid [1][2]. The parent 1,2-oxathiolane (CAS 5684-29-7), lacking the sulfone oxidation state, exhibits different hydrolytic behavior and stability under aqueous conditions, which must be accounted for in experimental design and storage protocols.

stability hydrolysis chemical handling

Optimal Research and Industrial Application Scenarios for 1,2-Oxathiolane


Exploratory Research in Underexplored Heterocyclic Chemical Space

Given that 1,2-oxathiolane and its derivatives are not prevalent in the literature compared to the well-developed 1,3-oxathiolane scaffold, this compound is optimally suited for exploratory research programs seeking to investigate novel heterocyclic reactivity and develop proprietary chemical matter. The underexplored nature of this scaffold presents opportunities for discovering new transformations, catalysts, or biological activities distinct from the crowded 1,3-oxathiolane patent landscape. Researchers should verify that procured material is of sufficient purity (>95%) and characterized by NMR or mass spectrometry to ensure structural identity, as commercial sources may vary in quality .

Synthetic Methodology Development for Challenging S-O Bond Formation

The formation of the sulfur-oxygen bond in 1,2-oxathiolane is synthetically less trivial than ring closure for 1,3-oxathiolane, presenting a valuable target for methodology development [1]. Researchers focusing on novel S-O bond-forming reactions, cyclization strategies, or sulfur heterocycle construction may utilize 1,2-oxathiolane as a benchmark substrate or target scaffold. The specialized synthetic requirements make this compound a meaningful test case for evaluating new catalytic systems or cyclization protocols, distinct from the more readily accessible 1,3-oxathiolane framework.

Mechanistic Studies in Sultone and Cyclic Sulfonate Ester Chemistry

As a cyclic sulfonate ester (sultone) with adjacent S and O atoms, 1,2-oxathiolane provides a structurally distinct platform for investigating nucleophilic ring-opening mechanisms and alkylation kinetics. Unlike 1,3-propane sultone (1,2-oxathiolane 2,2-dioxide), which is well-characterized as a strong alkylating agent with documented toxicological and hydrolytic profiles [2], the parent 1,2-oxathiolane offers a different oxidation state and electronic environment for comparative mechanistic studies. This makes it valuable for academic and industrial research groups investigating structure-reactivity relationships in cyclic sulfonate esters [3].

Natural Product Analog Synthesis and Structural Confirmation

The 1,2-oxathiolane core structure has been identified in natural products, including rimboxa isolated from Enterobacter cloacae, which was subjected to cytotoxicity evaluations [4]. Additionally, 3-propyl-1,2-oxathiolane was synthesized and characterized for the first time to confirm its occurrence in Sauternes wine extracts as a product of thermal oxidative processes [5]. These precedents support the use of 1,2-oxathiolane as a reference standard for natural product identification studies and as a starting material for synthesizing structurally related analogs for biological evaluation.

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